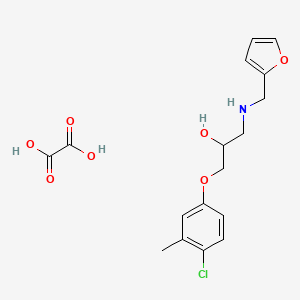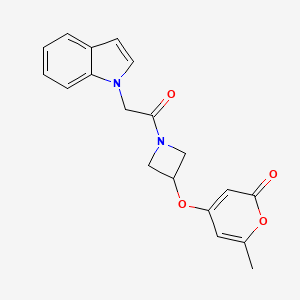
N-(4-chlorobenzyl)-3-(pyridazin-3-yloxy)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-3-(pyridazin-3-yloxy)piperidine-1-carboxamide, also known as JNJ-1930942, is a small molecule inhibitor of the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is expressed in various tissues, including the nervous system, cardiovascular system, and urinary tract. It plays a key role in several physiological processes, such as osmoregulation, mechanotransduction, and pain sensation. TRPV4 has also been implicated in several pathological conditions, such as inflammation, edema, and neuropathic pain. Therefore, the development of TRPV4 inhibitors has been a topic of interest in the field of drug discovery.
Applications De Recherche Scientifique
Synthesis and Biological Activities
The synthesis and investigation of compounds related to N-(4-chlorobenzyl)-3-(pyridazin-3-yloxy)piperidine-1-carboxamide have revealed a variety of biological activities, demonstrating their potential in scientific research and pharmaceutical applications. For instance, studies have shown the synthesis of various pyridine derivatives, which exhibit significant analgesic and antiparkinsonian activities, comparable to well-known drugs like Valdecoxib® and Benzatropine®. This indicates the potential therapeutic applications of these compounds in managing pain and Parkinson's disease (Amr, Maigali, & Abdulla, 2008).
Molecular Interaction Studies
Research has also focused on the molecular interactions of analogs, such as the study of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Such studies are crucial for understanding the pharmacological profiles and designing compounds with specific receptor affinities, which could lead to the development of new therapeutic agents (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Chemical Synthesis Process Optimization
Additionally, the scalable and facile synthetic processes for related compounds, such as N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, highlight the importance of chemical engineering in the pharmaceutical industry. The optimization of reaction conditions for these compounds, which are investigated for their potential in treating central nervous system disorders, underscores the interdisciplinary nature of scientific research in drug development (Wei, Chen, Yan, Li, Li, & Wang, 2016).
Anticancer and Antibacterial Applications
Research into the synthesis of new 2-chloro-3-hetarylquinolines has demonstrated the potential anticancer and antibacterial applications of these compounds. Such studies are critical for expanding the arsenal of drugs available for treating various cancers and infections, illustrating the broad impact of chemical synthesis research on public health (Bondock & Gieman, 2015).
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-pyridazin-3-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c18-14-7-5-13(6-8-14)11-19-17(23)22-10-2-3-15(12-22)24-16-4-1-9-20-21-16/h1,4-9,15H,2-3,10-12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALABBWFULNCDKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=C(C=C2)Cl)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,5-dimethylpyrrol-1-yl)-5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2685672.png)





![N-{2-[(1,3-benzothiazol-2-yl)amino]ethyl}-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2685682.png)


![2,2-difluoro-N-(4-fluorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2685688.png)
![(Z)-4-(tert-butyl)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2685690.png)


